molecular formula C14H30O B1204251 2-Tetradecanol CAS No. 4706-81-4

2-Tetradecanol

Cat. No.: B1204251
CAS No.: 4706-81-4
M. Wt: 214.39 g/mol
InChI Key: BRGJIIMZXMWMCC-UHFFFAOYSA-N
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Description

2-Tetradecanol, also known as myristyl alcohol, is a saturated fatty alcohol with the molecular formula C14H30O. It is a colorless, odorless, and waxy solid. This compound is a common ingredient in many personal care and industrial products, such as soaps, shampoos, lubricants, and surfactants. It is also used in pharmaceuticals and cosmetics.

Scientific Research Applications

  • Immunology : Tetradecanol exhibits immunosuppressive effects on T cell-mediated disorders. It inhibits IL-2 secretion in T cells, which is a potent growth factor for these cells, and affects the transcriptional activity related to IL-2 production (Park et al., 2017).

  • Veterinary Medicine : 1-Tetradecanol complex has been used in the treatment of periodontal diseases in cats, showing significant reductions in clinical parameters of periodontal disease (Kubitza & Anthony, 2019).

  • Material Science : Tetradecanol is investigated for its electret behavior, where its internal polarization is influenced by space charges due to impurity ions (Cross & Hart, 1966). Also, it is used in the preparation of poly(methyl methacrylate) shell microcapsules for thermal energy storage (Song, Cao, & Xu, 2013).

  • Chemistry : In the field of chemistry, tetradecanol is used as a model molecule for the liquid phase heterogeneous oxidation, showing potential for high-value chemical production (Corberán et al., 2014). It is also involved in the selective oxidation process on supported nano Au catalysts (Martínez-González et al., 2016).

Safety and Hazards

2-Tetradecanol has low toxicity . Overexposure causes some central nervous system depression . Prolonged skin contact causes skin irritation .

Mechanism of Action

Target of Action

This compound is a long-chain alcohol with fourteen carbon atoms , and it’s likely to interact with a variety of biological molecules due to its hydrophobic nature.

Biochemical Pathways

Long-chain alcohols like 2-tetradecanol can be metabolized in the liver through oxidation to their corresponding fatty acids . These fatty acids can then be further metabolized through β-oxidation, a process that generates energy for the cell.

Pharmacokinetics

Due to its lipophilic nature, it is likely to be absorbed in the gastrointestinal tract following oral administration . Once absorbed, it may be distributed throughout the body, particularly to fatty tissues. Metabolism is likely to occur in the liver, and excretion may occur via the feces and urine.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids and proteins could affect its absorption and distribution. Additionally, factors such as pH and temperature could influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

2-Tetradecanol participates in several biochemical reactions, primarily involving lipid metabolism. It interacts with enzymes such as alcohol dehydrogenases and fatty alcohol oxidases. These enzymes catalyze the oxidation of this compound to its corresponding aldehyde and acid forms . The interaction with alcohol dehydrogenases involves the transfer of hydrogen atoms, converting this compound into tetradecanal. This reaction is crucial for the metabolism of fatty alcohols in the body.

Cellular Effects

This compound has been shown to influence various cellular processes. It significantly inhibits the secretion of interleukin-2 (IL-2) in T cells, which is a critical growth factor for these cells . This inhibition is mediated through the downregulation of NF-κB, a transcription factor involved in immune responses. By reducing IL-2 secretion, this compound can suppress T cell proliferation and potentially modulate immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes involved in lipid metabolism, such as fatty alcohol oxidases . This inhibition prevents the conversion of this compound to its oxidized forms, thereby affecting the overall lipid metabolic pathway. Additionally, this compound can modulate gene expression by influencing transcription factors like NF-κB, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of T cell proliferation and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of lipid metabolism . These adverse effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by fatty alcohol oxidases to form tetradecanal, which is further converted to tetradecanoic acid . These metabolic conversions are essential for the utilization and breakdown of fatty alcohols in the body. The involvement of this compound in these pathways can influence overall metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of this compound can affect its availability and activity within different cellular environments.

Subcellular Localization

This compound is primarily localized in lipid-rich compartments within cells, such as the endoplasmic reticulum and lipid droplets . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in lipid metabolism and its interactions with other biomolecules.

Properties

IUPAC Name

tetradecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJIIMZXMWMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871095
Record name 2-tetradecanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-81-4
Record name (±)-2-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4706-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Tetradecanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-TETRADECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599
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Record name 2-tetradecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecan-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901
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Record name Tetradecan-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062733
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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